RPR203494 p38 Kinase Inhibition Potency: Direct Comparison with Parent Compound RPR200765A
RPR203494 exhibits approximately 5.6-fold greater potency against p38 kinase compared to its parent compound RPR200765A in a direct head-to-head enzymatic assay. The target compound achieved an IC50 of 9 nM, while RPR200765A demonstrated an IC50 of 50 nM under comparable assay conditions [1]. This enhanced potency was achieved through substitution of the pyridine ring with a 2-cyclopropylamino-pyrimidine moiety [1].
| Evidence Dimension | p38 kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | RPR200765A: IC50 = 50 nM |
| Quantified Difference | 5.6-fold improvement in potency |
| Conditions | Cell-free p38 enzyme assay using mouse enzyme (40 ng/well) with ATF-2 substrate, room temperature, 1 hour incubation [1] |
Why This Matters
This 5.6-fold potency gain directly translates to lower compound consumption in enzymatic screening cascades and potentially reduced off-target effects at equivalent functional concentrations.
- [1] Collis AJ, Foster ML, Halley F, Maslen C, McLay IM, Page KM, Redford EJ, Souness JE, Wilsher NE. RPR203494 a pyrimidine analogue of the p38 inhibitor RPR200765A with an improved in vitro potency. Bioorg Med Chem Lett. 2001 Mar 12;11(5):693-6. doi: 10.1016/s0960-894x(01)00034-8. PMID: 11266171. View Source
